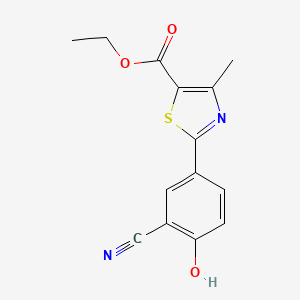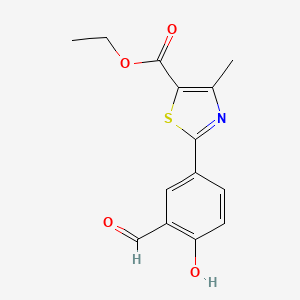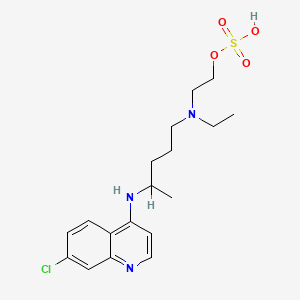
Jaboticabin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Jaboticabin can be synthesized in the laboratory through various methods. One common approach involves the extraction of bioactive compounds from the peel of jaboticaba using ultrasound-assisted extraction. This method employs water as a solvent and operates at a frequency of 25 kHz for 20 minutes, with the pH adjusted to 1.5 . The extracted compounds are then purified and identified using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of ultrasound-assisted extraction and other advanced techniques can facilitate the efficient production of this compound for commercial use .
化学反応の分析
Types of Reactions
Jaboticabin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome. For example, the oxidation of this compound may require the use of hydrogen peroxide or other oxidizing agents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Jaboticabin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Chemistry: this compound is used as a model compound for studying the reactivity and stability of depsides.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: this compound has shown potential in treating chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory activity.
Industry: The antioxidant properties of this compound make it a valuable additive in the food and cosmetic industries.
作用機序
The mechanism of action of jaboticabin involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant and anti-inflammatory activities. It scavenges free radicals and inhibits the production of pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation . The compound also modulates various signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects .
類似化合物との比較
Jaboticabin is unique among depsides due to its specific chemical structure and bioactive properties. Similar compounds include other depsides and polyphenols found in dark-colored fruits such as blueberries and pomegranates. Some of these similar compounds include:
Ellagic acid: A polyphenol found in various fruits, known for its antioxidant and anti-inflammatory properties.
Cyanidin-3-O-glucoside: An anthocyanin found in jaboticaba and other dark-colored fruits, known for its antioxidant activity.
Delphinidin-3-O-glucoside: Another anthocyanin found in jaboticaba, with similar antioxidant properties.
This compound stands out due to its specific depside structure and its potential therapeutic applications, particularly in treating respiratory diseases .
特性
CAS番号 |
911315-93-0 |
|---|---|
分子式 |
C16H14O8 |
分子量 |
334.29 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-[(3,4-Dihydroxybenzoyl)oxy]-4,6-dihydroxy-benzeneacetic Acid Methyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


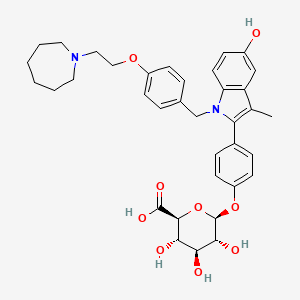
![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)
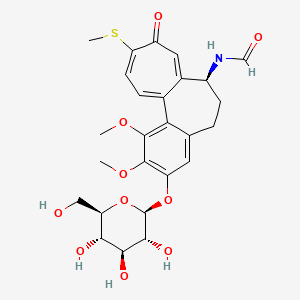
![(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione](/img/structure/B602043.png)

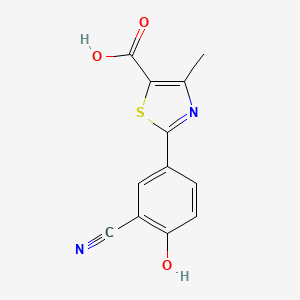
![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)
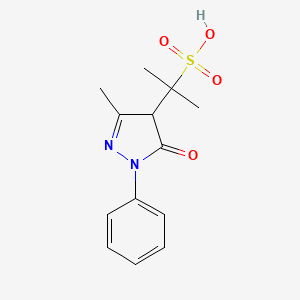
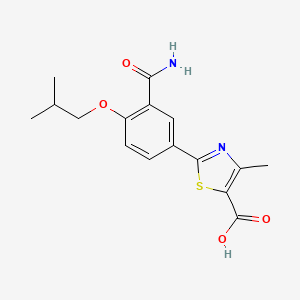
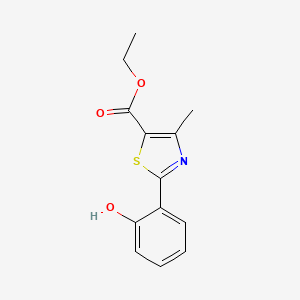
![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)
